Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Description
Properties
CAS No. |
860362-27-2 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 4-methoxy-5-oxo-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-19-14(17)11-9-15(13(16)12(11)18-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
DHQYSSQTENLFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis:
-
- A β-keto ester (e.g., ethyl acetoacetate) as the starting material.
- An aromatic aldehyde (e.g., benzaldehyde) to introduce the phenyl group.
- Ammonium acetate or an equivalent nitrogen source for cyclization.
-
- The β-keto ester, aromatic aldehyde, and ammonium acetate are combined in a suitable solvent (e.g., ethanol).
- The mixture is heated under reflux for several hours to promote cyclization and formation of the pyrrole ring.
-
- A methoxylation step introduces the methoxy group at position 4.
- This is achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
-
- The reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.
- The crude product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Analytical Characterization
The synthesized compound is characterized using various analytical techniques to confirm its structure and purity:
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and verifying product formation. |
| Nuclear Magnetic Resonance (NMR) | Confirming structural details such as functional groups and connectivity. |
| Infrared Spectroscopy (IR) | Identifying characteristic functional group vibrations (e.g., C=O, C-O). |
| Melting Point Determination | Assessing purity and physical properties of the final product. |
Reaction Yields and Challenges
The yield of ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate depends on several factors:
-
- High yields are typically achieved when optimal reaction conditions are maintained.
- Side reactions, such as over-methylation or hydrolysis, can reduce yields.
-
- Solvents like ethanol or dichloromethane are preferred due to their ability to dissolve reactants effectively while minimizing side reactions.
-
- Losses during purification steps (e.g., recrystallization) can impact overall yield but ensure product quality.
Summary Table: Key Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | β-keto ester + aromatic aldehyde + ammonium acetate | Formation of pyrrole core |
| Methoxylation | Methylating agent + base | Introduction of methoxy group |
| Purification | Recrystallization or chromatography | Isolation of pure product |
Chemical Reactions Analysis
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has been investigated for its inhibitory effects against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against Haemophilus species, suggesting that this compound may also possess antimicrobial activity .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of pyrrole derivatives has revealed that these compounds can modulate inflammatory pathways. This compound may contribute to the development of anti-inflammatory medications by targeting specific enzymes involved in inflammation .
Anticancer Potential
The compound's ability to interact with cellular mechanisms has led to investigations into its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making it a candidate for further research in oncology .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science.
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can enhance the mechanical and thermal stability of polymer matrices .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being studied as a potential additive in coatings and adhesives. This could lead to the development of more durable and effective materials for industrial applications .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Table 1: Substituent Impact on Yield and Reactivity
Table 2: Catalyst Efficiency Comparison
Structural and Crystallographic Insights
- For instance, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate forms extensive O–H···O hydrogen bonds , whereas the methoxy group may favor weaker C–H···O interactions .
Environmental and Industrial Viability
- Green synthesis : The use of β-cyclodextrin aligns with sustainable chemistry trends, avoiding toxic solvents . However, the methoxy group’s electron-donating nature may necessitate harsher conditions compared to electron-withdrawing substituents, increasing energy input .
- Commercial availability : The target compound is listed with suppliers (e.g., AKOS022185472), indicating industrial relevance .
Biological Activity
Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and cytotoxic effects, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 54691688
This compound features a pyrrole ring, which is known for its diverse biological activities. The presence of the methoxy group and the carboxylate moiety enhances its pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds against common bacterial strains:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-pyrrole | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Haemophilus influenzae | 0.49 | |
| N-Ethyl-3-amino-5-oxo-4-phenyl-pyrazole | Haemophilus parainfluenzae | 0.49 |
These results indicate that ethyl 4-methoxy derivative exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Haemophilus influenzae and Haemophilus parainfluenzae, with MIC values significantly lower than many standard antibiotics .
Cytotoxicity Studies
The cytotoxic effects of ethyl 4-methoxy derivatives were evaluated using Vero cells as a model system. The half-maximal effective concentration (EC50) was determined to assess the compound's safety profile:
| Compound | EC50 (µg/ml) | Observations |
|---|---|---|
| Ethyl 4-methoxy-5-oxo-1-phenyl-pyrrole | 278.8 | No significant cytotoxicity at ≤200 µg/ml |
This indicates that the compound has a favorable safety profile, showing no cytotoxic effects at concentrations that exert antibacterial activity .
The mechanism through which ethyl 4-methoxy derivatives exert their antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth. The presence of the pyrrole moiety is crucial for this activity, as it has been shown in other studies that nitrogen-containing heterocycles can disrupt essential cellular functions in bacteria .
Case Studies and Research Findings
In a comprehensive study focusing on the biological evaluation of pyrrole derivatives, it was found that modifications to the pyrrole structure could lead to enhanced activity against various pathogens. For instance, compounds with additional functional groups exhibited improved efficacy against Staphylococcus aureus and Escherichia coli .
Another investigation highlighted that derivatives of ethyl pyrrole compounds demonstrated significant anti-biofilm activity against clinical isolates of Haemophilus spp., suggesting potential applications in treating biofilm-associated infections .
Q & A
Q. What are the common synthetic routes for Ethyl 4-methoxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate?
The compound is typically synthesized via three-component, one-pot reactions involving aniline derivatives, diethyl acetylenedicarboxylate (DEAD), and substituted aldehydes. Key methodologies include:
- Catalyzed green synthesis : Using bioorganocatalysts like malic acid in ethanol, achieving yields of 80–90% under reflux conditions .
- Supramolecular catalysis : β-Cyclodextrin in water-ethanol at room temperature, enabling rapid reactions (30–60 minutes) without column chromatography .
- Varied aldehydes : Electron-withdrawing or donating substituents on aldehydes influence reaction efficiency and regioselectivity .
Q. How is the structure of this compound confirmed experimentally?
Q. What role do catalysts play in optimizing synthesis?
Catalysts like malic acid and β-cyclodextrin enhance reaction efficiency by:
- Stabilizing intermediates via hydrogen bonding (malic acid) .
- Forming host-guest complexes to lower activation energy (β-cyclodextrin) .
- Yields vary with catalyst choice: β-cyclodextrin achieves 85–92% yields at RT, while malic acid requires reflux but simplifies purification .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding this compound’s properties?
Density Functional Theory (DFT) is used to:
Q. How are crystallographic disorders resolved during structural refinement?
- SHELXL refinement : Anisotropic displacement parameters are refined for non-hydrogen atoms, with hydrogen positions calculated geometrically .
- WinGX/ORTEP : Visualizes thermal ellipsoids and identifies disordered regions (e.g., ethyl group rotamers) for manual adjustment .
- High-resolution data : Twinned crystals require dual refinement using HKLF5 in SHELXL .
Q. How to address discrepancies between experimental and computational data?
- NMR shifts : Compare experimental δ values with DFT-predicted chemical shifts (GIAO method). Deviations >0.5 ppm suggest impurities or solvent effects .
- Crystallographic vs. DFT geometry : RMSD values >0.05 Å may indicate lattice packing forces altering bond lengths .
- Reaction mechanism validation : Use DFT to model transition states and compare activation energies with kinetic data .
Q. What methodologies optimize reaction conditions for regioselectivity?
- Solvent screening : Polar protic solvents (ethanol) favor cyclization, while aprotic solvents (THF) may stall intermediates .
- Temperature control : Room-temperature reactions with β-cyclodextrin minimize side products vs. reflux with malic acid .
- Substituent effects : Electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) accelerate imine formation, improving yields by 15–20% .
Data Contradiction Analysis
Q. How to interpret conflicting NMR results in synthetic batches?
- Impurity identification : Use HSQC/HMBC to distinguish target compound signals from byproducts (e.g., unreacted aldehyde peaks at δ 9–10 ppm) .
- Solvent artifacts : Deuterated solvents (DMSO-d₆ vs. CDCl₃) can shift hydroxy proton signals by 1–2 ppm .
- Dynamic effects : Rotameric equilibria in ethyl esters may split signals; VT-NMR (variable temperature) resolves this .
Q. Why do crystallographic and DFT-derived bond lengths differ?
- Crystal packing forces : Intermolecular interactions (e.g., π-stacking) compress bond lengths by 0.02–0.04 Å vs. gas-phase DFT models .
- Thermal motion : High displacement parameters (Ueq > 0.1 Ų) indicate dynamic disorder, requiring TLS refinement in SHELXL .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
